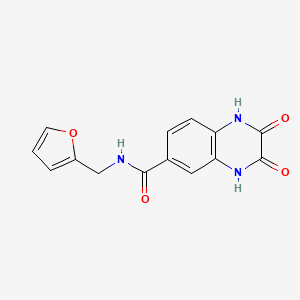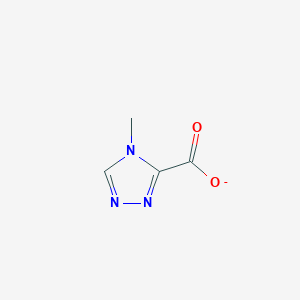
(2-Iodo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Iodo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with an iodine atom and a piperidine moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Iodination of Pyridine: The starting material, 2,6-dibromopyridine, undergoes selective iodination at the 2-position using iodine and a suitable oxidizing agent such as hydrogen peroxide.
Piperidine Substitution: The iodinated pyridine is then reacted with piperidine under basic conditions to introduce the piperidin-3-yl group at the 6-position.
Borylation: The final step involves the introduction of the boronic acid group at the 4-position of the pyridine ring. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts to minimize side reactions and maximize product formation.
化学反应分析
Types of Reactions
(2-Iodo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.
Substitution: Nucleophiles such as amines or thiols, along with suitable solvents and bases, are used.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
(2-Iodo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the design of boron-containing compounds for biological studies, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing drugs for cancer therapy and other diseases.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of (2-Iodo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is primarily related to its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and receptor modulators. The iodine atom and piperidine moiety contribute to the compound’s reactivity and selectivity in different chemical transformations.
相似化合物的比较
Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the iodine and piperidine substituents.
4-Pyridineboronic acid pinacol ester: Contains a boronic acid group attached to a pyridine ring but with different substituents.
Uniqueness
(2-Iodo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is unique due to the presence of the iodine atom and piperidine moiety, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for selective reactions and the formation of complex molecules that are not easily accessible with other boronic acid derivatives.
属性
分子式 |
C10H14BIN2O2 |
|---|---|
分子量 |
331.95 g/mol |
IUPAC 名称 |
(2-iodo-6-piperidin-3-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H14BIN2O2/c12-10-5-8(11(15)16)4-9(14-10)7-2-1-3-13-6-7/h4-5,7,13,15-16H,1-3,6H2 |
InChI 键 |
HRSUOFJHYQSFHZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC(=C1)I)C2CCCNC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B14086814.png)
![1-(3-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086817.png)
![2-(3-Hydroxypropyl)-5,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086823.png)

![1-[4-(Hexyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086837.png)


![(2'-(2-(Anthracen-9-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14086861.png)



![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086887.png)

